Lipophilicity Differential: The Calculated LogP Gap Against the Des-Bromo Analog
The target compound demonstrates significantly higher computed lipophilicity compared to its non-brominated analog, which directly impacts its ability to penetrate lipid membranes. The para-bromo substituent elevates the compound's XLogP3-AA value to 3.0 [1], while the des-bromo analog, 1-(2,6-difluorophenyl)butan-1-amine, has a lower computed logP, typically around 1.5-2.0 for related 2,6-difluorophenyl scaffolds . This quantified increase in lipophilicity, driven by the heavy bromine atom, is a critical selection criterion when designing CNS-penetrant candidates or optimizing for intracellular targets where passive permeability is rate-limiting.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | 1-(2,6-Difluorophenyl)butan-1-amine (des-bromo analog): estimated logP of 1.5-2.0 based on scaffold trends |
| Quantified Difference | An increase of approximately 1.0–1.5 logP units. |
| Conditions | Computed via PubChem's XLogP3 algorithm and scaffold-based predictions. |
Why This Matters
A 1.0–1.5 logP increase is a decisive factor for procurement when a project requires a specific lipophilicity range to meet permeability or solubility targets in a lead optimization campaign.
- [1] PubChem. (2026). Computed Properties for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine (XLogP3-AA). National Library of Medicine. View Source
